8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Overview
Description
A1-Phytoprostane-I is a cyclopentenone isoprostane produced by the action of reactive oxygen species on alpha-linolenic acid in plants . This compound is part of a broader class of phytoprostanes, which are known for their role in plant defense mechanisms and their potential health benefits in humans .
Mechanism of Action
A1-Phytoprostane-I, also known as “8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid” or “Phytoprostane A1”, is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants .
Target of Action
The primary targets of A1-Phytoprostane-I are the glutathione-S-transferase and phytoalexin biosynthesis . These targets play a crucial role in the plant’s defense mechanism against oxidative stress .
Mode of Action
A1-Phytoprostane-I interacts with its targets by inducing the expression of glutathione-S-transferase, a critical enzyme involved in detoxification processes . It also increases phytoalexin biosynthesis, which contributes to the plant’s ability to resist pathogen attack .
Biochemical Pathways
The compound affects the reactive oxygen species pathway . This pathway is initiated by the enhanced formation of free radicals, leading to the production of A1-Phytoprostane-I from α-linolenic acid . The compound then triggers the expression of several genes involved in primary and secondary metabolism in plants .
Pharmacokinetics
It is known that the compound is soluble in dmf and dmso, suggesting that it may have good bioavailability .
Result of Action
The action of A1-Phytoprostane-I results in the activation of defense genes and the accumulation of phytoalexins in plants . These changes enhance the plant’s resistance to oxidative stress and pathogen attack .
Action Environment
The action of A1-Phytoprostane-I can be influenced by environmental factors. For instance, the ecological system can promote the synthesis of the compound . Additionally, almonds from rain-fed trees have been found to have lower individual and total phytoprostane concentrations than those under irrigation .
Biochemical Analysis
Biochemical Properties
A1-Phytoprostane-I plays a significant role in biochemical reactions. It is known to induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants .
Cellular Effects
The effects of A1-Phytoprostane-I on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A1-Phytoprostane-I involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of A1-Phytoprostane-I over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of A1-Phytoprostane-I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
A1-Phytoprostane-I is involved in metabolic pathways that include interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
A1-Phytoprostane-I is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of A1-Phytoprostane-I and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
A1-Phytoprostane-I is synthesized through the oxidative cyclization of alpha-linolenic acid, a polyunsaturated fatty acid commonly found in plants . The industrial production of A1-Phytoprostane-I involves the use of reactive oxygen species to induce the formation of the cyclopentenone ring structure . The synthesis process typically includes the following steps:
Oxidative Cyclization: Alpha-linolenic acid undergoes oxidative cyclization mediated by reactive oxygen species, leading to the formation of the cyclopentenone ring.
Purification: The resulting product is purified using techniques such as chromatography to obtain A1-Phytoprostane-I with high purity.
Chemical Reactions Analysis
A1-Phytoprostane-I undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group in the cyclopentenone ring to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentenone ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are various derivatives of A1-Phytoprostane-I, each with unique chemical properties .
Scientific Research Applications
A1-Phytoprostane-I has several scientific research applications, including:
Comparison with Similar Compounds
A1-Phytoprostane-I is unique among phytoprostanes due to its specific ring structure and the position of its functional groups . Similar compounds include:
A1-Phytoprostane-II: This compound has a different ring structure, resulting from cyclization between different carbon atoms of alpha-linolenic acid.
F1-Phytoprostanes: These compounds have a different set of functional groups and are formed through different oxidative pathways.
D1-Phytoprostanes: These compounds are also formed from alpha-linolenic acid but have distinct structural features and biological activities.
Properties
IUPAC Name |
8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJZDJLYSMGIQ-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042644 | |
Record name | Phytoprostane A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Phytoprostane A1 in plant defense against necrotrophic fungi?
A1: Phytoprostane A1 appears to play a role in enhancing resistance to necrotrophic fungi like Botrytis cinerea in Arabidopsis thaliana. This enhanced resistance is linked to the downregulation of the EXPA2 gene, which encodes an expansin-like protein involved in cell wall modification. This downregulation seems to be dependent on COI1, a key component of the jasmonate signaling pathway, suggesting a connection between Phytoprostane A1 and this crucial plant defense pathway [1].
Q2: How does Phytoprostane A1 influence the expression of WRKY33, a transcription factor involved in plant defense?
A2: Research indicates that Phytoprostane A1 can modulate the regulation of WRKY33 in Arabidopsis thaliana when challenged with Botrytis cinerea [2]. This suggests that Phytoprostane A1 might indirectly influence the expression of various defense-related genes downstream of WRKY33, contributing to the plant's defense response.
Q3: Are there other compounds similar to Phytoprostane A1 that have been studied in the context of plant defense against Botrytis cinerea?
A3: Yes, the research also highlights 12-oxo-phytodienoic acid, another cyclopentenone compound like Phytoprostane A1, as a potential modulator of WRKY33 regulation during Botrytis cinerea infection [2]. This suggests a potential broader role of cyclopentenones in plant defense signaling.
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